Ethanone, 2-(4,6-diphenyl-1,2,3-triazin-5-yl)-1-phenyl-
Description
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Properties
CAS No. |
170750-50-2 |
|---|---|
Molecular Formula |
C23H17N3O |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(4,6-diphenyltriazin-5-yl)-1-phenylethanone |
InChI |
InChI=1S/C23H17N3O/c27-21(17-10-4-1-5-11-17)16-20-22(18-12-6-2-7-13-18)24-26-25-23(20)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI Key |
YDSKGVOKWOAVCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN=N2)C3=CC=CC=C3)CC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
Ethanone, 2-(4,6-diphenyl-1,2,3-triazin-5-yl)-1-phenyl-, is a complex organic compound featuring a triazine ring structure with multiple phenyl groups. This compound has attracted attention due to its potential biological activities, which are still under investigation. Herein, we explore its synthesis methods, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of ethanone, 2-(4,6-diphenyl-1,2,3-triazin-5-yl)-1-phenyl-, is with a molecular weight of approximately 358.41 g/mol. The compound's unique structure contributes to its reactivity and biological potential.
Synthesis Methods
Ethanone derivatives can be synthesized through various methods that leverage the characteristics of both ketones and triazines. Common approaches include:
- Cyclization Reactions : Utilizing α,α-dichlorotoluene sulfonyl–substituted hydrazone with primary amines.
- Suzuki Coupling : Involving reactions between triazine derivatives and boronic acids under standard conditions to yield substituted triazines .
These methods allow for the generation of derivatives that may enhance biological activity or alter physical properties.
Biological Activities
Research indicates that compounds containing triazine rings often exhibit significant biological activity. Some notable findings regarding ethanone and related compounds include:
- Antimicrobial Activity : Triazine derivatives have shown promising results against various bacterial strains. For instance, compounds similar to ethanone have been evaluated for their effectiveness against Mycobacterium tuberculosis, demonstrating good to excellent activity against drug-resistant strains .
- Anticancer Properties : Studies have highlighted the potential of triazine derivatives in cancer treatment. For example, certain derivatives exhibited significant inhibitory effects on cancer cell lines while showing minimal toxicity to non-cancerous cells .
- Mechanism of Action : The binding affinity of ethanone derivatives to biological targets has been assessed through molecular docking studies, indicating their potential as lead compounds in drug development .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various triazine derivatives against M. tuberculosis. The results showed that some compounds had IC50 values lower than standard drugs like isoniazid, suggesting a promising avenue for developing new antimycobacterial agents .
Case Study 2: Anticancer Efficacy
Another research effort focused on the anticancer properties of ethanone derivatives on triple-negative breast cancer (TNBC) cell lines. The findings indicated that certain derivatives inhibited cell proliferation significantly while sparing normal cells, thus providing a therapeutic window for further exploration .
Comparative Analysis with Related Compounds
To understand the uniqueness of ethanone, it is beneficial to compare it with other triazine-based compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5,6-Diphenyl-1,2,4-triazin-3-amine | C19H16N4 | Studied for anticancer activity |
| 2-(4-Methoxyphenyl)-4,6-bis(phenyl)-1,3,5-triazine | C24H22N4O | Exhibits UV absorption properties |
| 2-(2-Hydroxy-4-methoxyphenyl)-4,6-bis(phenyl)-1,3,5-triazine | C24H22N4O3 | Known for light stabilization |
The structural variations among these compounds suggest diverse reactivity and biological activity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
